molecular formula C24H45N2NaO3 B12693684 Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate CAS No. 93963-07-6

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate

Cat. No.: B12693684
CAS No.: 93963-07-6
M. Wt: 432.6 g/mol
InChI Key: UXJVKMLQYNRISL-UHFFFAOYSA-M
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Description

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate is a chemical compound known for its unique structure and properties. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is characterized by its long heptadecyl chain, which imparts hydrophobic properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate typically involves the esterification of 2-heptadecyl-4,5-dihydro-1H-imidazole with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects. The imidazole ring can also interact with various molecular targets, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long hydrophobic chain and an imidazole ring. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to disrupt biological membranes also sets it apart from other similar compounds.

Properties

CAS No.

93963-07-6

Molecular Formula

C24H45N2NaO3

Molecular Weight

432.6 g/mol

IUPAC Name

sodium;2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate

InChI

InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23)20-21-29-22-24(27)28;/h2-22H2,1H3,(H,27,28);/q;+1/p-1

InChI Key

UXJVKMLQYNRISL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+]

Origin of Product

United States

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